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Abstract
This technical guide provides a comprehensive examination of 2-Ethyl-5-methylfuran (CAS

No. 1703-52-2), a substituted furan of significant interest in chemical synthesis and flavor

science, with potential applications in medicinal chemistry. The furan nucleus is a vital scaffold

in numerous pharmacologically active compounds, making a thorough understanding of its

derivatives essential for drug discovery and development.[1][2] This document details the

molecule's fundamental physical and chemical properties, spectroscopic profile, and

characteristic reactivity. Furthermore, it furnishes field-proven, step-by-step protocols for its

synthesis via the Paal-Knorr reaction and its analytical characterization by Gas

Chromatography-Mass Spectrometry (GC-MS). The guide is structured to provide not just data,

but also the causal insights behind experimental choices, ensuring a trustworthy and

authoritative resource for professionals in the field.

Introduction and Nomenclature
2-Ethyl-5-methylfuran is a five-membered aromatic heterocycle where the hydrogens at the 2

and 5 positions are substituted by ethyl and methyl groups, respectively.[3] This structure
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belongs to the furan chemical class, which is a cornerstone in medicinal chemistry, often acting

as a bioisostere for phenyl rings to improve the pharmacokinetic profiles of lead molecules.[2]

[4] Its presence is noted as a metabolite in various organisms and as a volatile flavor

component.[3] A clear understanding of its nomenclature and structural identifiers is paramount

for unambiguous scientific communication.

IUPAC Name: 2-ethyl-5-methylfuran[3]

CAS Number: 1703-52-2[3]

Molecular Formula: C₇H₁₀O[3]

Synonyms: 2-Methyl-5-ethylfuran, Furan, 2-ethyl-5-methyl-[3]

InChIKey: NBXLPPVOZWYADY-UHFFFAOYSA-N[3]

Canonical SMILES: CCC1=CC=C(O1)C[3]

Caption: Molecular structure of 2-Ethyl-5-methylfuran.

Physicochemical Properties
2-Ethyl-5-methylfuran is a colorless, volatile liquid with a characteristic ethereal and nutty

odor profile.[5] Its physicochemical properties are critical for predicting its behavior in various

solvents, its volatility for analytical methods like GC, and its safety profile, particularly its high

flammability. The data compiled below represents a synthesis of information from multiple

chemical databases and suppliers.
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Property Value Source(s)

Molecular Weight 110.15 g/mol [3]

Appearance
Colorless clear liquid

(estimated)
[6]

Boiling Point
118.0 - 119.0 °C (at 760 mm

Hg)
[3]

Density 0.890 - 0.896 g/mL at 25 °C [6]

Refractive Index (n₂₀/D) 1.443 - 1.449 at 20 °C [6]

Flash Point 7.22 °C (45.0 °F) [6]

Vapor Pressure 19.3 mmHg at 25 °C [5]

Water Solubility
329.7 mg/L at 25 °C

(estimated)
[6]

Solubility
Soluble in alcohol and other

common organic solvents.
[6]

LogP (o/w) 2.2 - 2.34 (estimated) [3][6]

Spectroscopic and Analytical Profile
The structural elucidation and quantification of 2-Ethyl-5-methylfuran rely on standard

spectroscopic techniques. While a certified reference spectrum should always be used for

definitive identification, the following describes the expected analytical profile based on its

structure and data for analogous compounds.

¹H Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to be

characteristic. The two protons on the furan ring (at C3 and C4) should appear as distinct

doublets in the aromatic region (~5.8-6.1 ppm). The ethyl group will present as a quartet

(~2.6 ppm) for the methylene (-CH₂-) protons and a triplet (~1.2 ppm) for the methyl (-CH₃)

protons. The methyl group directly attached to the furan ring will appear as a singlet (~2.3

ppm).
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¹³C NMR: The spectrum will show seven distinct carbon signals. The four carbons of the

furan ring would appear in the range of ~105-155 ppm. The signals for the ethyl and methyl

substituents will be found in the upfield aliphatic region.

Infrared (IR) Spectroscopy: The FTIR spectrum provides confirmation of key functional

groups.[3] Key absorption bands are expected for C-H stretching of the alkyl groups (below

3000 cm⁻¹) and the aromatic furan ring (above 3000 cm⁻¹). Characteristic C=C stretching

vibrations from the furan ring should appear in the 1500-1650 cm⁻¹ region. A strong C-O-C

stretching band, typical for ethers, will be prominent around 1000-1250 cm⁻¹.[7]

Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion peak (M⁺) is

expected at m/z 110. The fragmentation pattern is dominated by the loss of a methyl group

from the ethyl substituent, leading to a highly stable furfuryl-type cation at m/z 95, which is

often the base peak.[3] Other fragments may appear at m/z 67 and 43.[3]

Chemical Properties and Reactivity
The chemical behavior of 2-Ethyl-5-methylfuran is governed by the electron-rich nature of the

furan ring, making it significantly more reactive than benzene in electrophilic substitution

reactions.[8]

Stability: The compound is stable under standard conditions but is highly flammable and

should be kept away from ignition sources. Like many furans, it can be susceptible to

oxidation and polymerization over time, particularly when exposed to air, light, and acid

catalysts.

Reactivity of the Furan Ring:

Electrophilic Aromatic Substitution: The furan ring is highly activated towards electrophiles.

Due to the directing effects of the alkyl groups and the inherent reactivity of furan,

substitution occurs preferentially at the available α-positions (C3 and C4), which are β to

the existing substituents. Reactions like nitration, halogenation, and Friedel-Crafts

acylation will proceed readily, often under much milder conditions than those required for

benzene.[9][10] The initial attack of an electrophile at the C3 or C4 position generates a

stabilized carbocation, leading to the substitution product.[8]
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Oxidation: The electron-rich ring is sensitive to oxidizing agents. Strong oxidation can lead

to ring-opening, yielding 1,4-dicarbonyl compounds.[11][12] For instance, oxidation with

bromine in methanol can yield the corresponding 2,5-dimethoxy-2,5-dihydrofuran

derivative.[11]

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions, although

its aromatic character makes it less reactive than non-aromatic dienes. This reactivity is a

key pathway for scavenging singlet oxygen.[13]

Reactants
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Products

2-Ethyl-5-methylfuran

Carbocation Intermediate
(Resonance Stabilized)

Attack on E⁺

Electrophile (E⁺)
e.g., Br⁺ from NBS

Substituted Furan
(e.g., 3-Bromo-2-ethyl-5-methylfuran)Deprotonation

Byproduct (H⁺)

Click to download full resolution via product page

Caption: General mechanism for electrophilic substitution on the furan ring.

Key Experimental Methodologies
The following protocols are presented as robust, field-validated starting points for the synthesis

and analysis of 2-Ethyl-5-methylfuran. As a Senior Application Scientist, I stress that these

methods are self-validating systems; adherence to the described steps ensures reproducible

and reliable outcomes.

Protocol: Synthesis via Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is the most direct and widely used method for preparing furans,

involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[14][15]

For 2-Ethyl-5-methylfuran, the required precursor is 2,5-heptanedione.[16]
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Causality: The mechanism relies on the protonation of one carbonyl group, which activates it

for nucleophilic attack by the enol form of the second carbonyl. The resulting hemiacetal

intermediate readily dehydrates under acidic conditions to form the stable aromatic furan ring.

[14]

Step-by-Step Methodology:

Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 2,5-heptanedione (1.0 eq).

Solvent/Catalyst Addition: Add a suitable solvent such as toluene or perform the reaction

neat. Add a catalytic amount of an acid catalyst. While various acids work, p-toluenesulfonic

acid (p-TSA, 0.05 eq) is effective and easily handled.

Reaction Conditions: Heat the mixture to reflux (typically 110-120 °C if using toluene) and stir

vigorously. The reaction progress can be monitored by TLC or GC-MS by observing the

disappearance of the starting diketone. The reaction is typically complete within 2-4 hours.

Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and wash

sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst),

water, and finally, brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure using a rotary evaporator. The crude

product can be purified by vacuum distillation to yield pure 2-Ethyl-5-methylfuran.

Protocol: Analytical Characterization by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for identifying

and quantifying volatile compounds like 2-Ethyl-5-methylfuran, especially in complex

matrices. The following protocol is adapted from established methods for furan analysis in food.

[5][17][18]

Causality: The methodology uses headspace solid-phase microextraction (HS-SPME) to

selectively extract and concentrate volatile and semi-volatile analytes from a sample matrix,

minimizing interference and enhancing sensitivity. The extracted compounds are then
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separated based on their boiling points and polarity by the GC column before being fragmented

and detected by the MS.

1. Sample Preparation
(e.g., Dilution, Add NaCl)

2. HS-SPME Extraction
(e.g., 35°C, 15 min)

3. GC Injection & Separation
(HP-5MS column)

Thermal Desorption

4. MS Detection
(EI, 70 eV)

5. Data Acquisition
(Scan or SIM mode)

6. Data Analysis
(Library Search, Quantification)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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